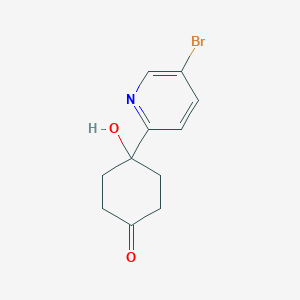
1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol
Übersicht
Beschreibung
1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol is an organic compound that features a bromopyridine moiety attached to a cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromopyridine.
Formation of Cyclohexanone Derivative: Cyclohexanone is reacted with a suitable reagent, such as a Grignard reagent or an organolithium compound, to introduce the desired substituent at the 1-position.
Coupling Reaction: The 5-bromopyridine is then coupled with the cyclohexanone derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 1-(5-Bromopyridin-2-yl)-4-oxocyclohexanone.
Reduction: Formation of 1-(5-Bromopyridin-2-yl)-4-hydroxycyclohexanol.
Substitution: Formation of 1-(5-Aminopyridin-2-yl)-4-oxocyclohexan-1-ol or 1-(5-Thiopyridin-2-yl)-4-oxocyclohexan-1-ol.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of 1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromopyridine moiety can interact with aromatic residues in the binding site, while the cyclohexanone ring provides structural stability and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Similar structure but with a piperidine ring instead of a cyclohexanone ring.
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: Contains a Schiff base linkage and a phenol group.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Features a pyrimidine ring with a piperazine substituent.
Uniqueness
1-(5-Bromopyridin-2-yl)-4-oxocyclohexan-1-ol is unique due to its combination of a bromopyridine moiety and a cyclohexanone ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets and provides versatility in synthetic applications.
Eigenschaften
IUPAC Name |
4-(5-bromopyridin-2-yl)-4-hydroxycyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-8-1-2-10(13-7-8)11(15)5-3-9(14)4-6-11/h1-2,7,15H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSIBAUGENDNAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=NC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














